molecular formula C16H11Cl2N3O2S B2855324 N'-(2,3-dichlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide CAS No. 478062-69-0

N'-(2,3-dichlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide

Cat. No.: B2855324
CAS No.: 478062-69-0
M. Wt: 380.24
InChI Key: IAMIWLPQPVPJHB-UHFFFAOYSA-N
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Description

N'-(2,3-Dichlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide (CAS: 478062-69-0) is a heterocyclic carbohydrazide derivative featuring a thiophene core substituted with a pyrrole ring and a 2,3-dichlorobenzoyl hydrazide moiety. Its molecular formula is C₁₆H₁₁Cl₂N₃O₂S, with a molecular weight of 380.25 g/mol . The compound’s structure combines electron-rich aromatic systems (thiophene and pyrrole) with a halogenated benzoyl group, making it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry. It is commercially available through multiple suppliers, reflecting its utility in pharmaceutical and agrochemical research .

Properties

IUPAC Name

N'-(2,3-dichlorobenzoyl)-3-pyrrol-1-ylthiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O2S/c17-11-5-3-4-10(13(11)18)15(22)19-20-16(23)14-12(6-9-24-14)21-7-1-2-8-21/h1-9H,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMIWLPQPVPJHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(SC=C2)C(=O)NNC(=O)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,3-dichlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of 2,3-dichlorobenzoyl chloride: This is achieved by reacting 2,3-dichlorobenzoic acid with thionyl chloride under reflux conditions.

    Synthesis of 3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide: This intermediate is prepared by reacting 3-(1H-pyrrol-1-yl)-2-thiophenecarboxylic acid with hydrazine hydrate.

    Coupling Reaction: The final step involves the coupling of 2,3-dichlorobenzoyl chloride with 3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(2,3-dichlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.

    Substitution: Substituted products with new functional groups replacing the chlorine atoms.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N'-(2,3-dichlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide as an anticancer agent. The compound has demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Case Study :

  • A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy in inhibiting tumor growth in vitro and in vivo. The results indicated a significant reduction in tumor volume and increased apoptosis in treated cells compared to controls .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. It has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This table summarizes the MIC values indicating the concentration at which the compound inhibits bacterial growth.

Material Science Applications

This compound has been explored for its potential use in polymer chemistry. Its unique structure allows it to act as a monomer or additive in synthesizing novel polymers with enhanced thermal stability and mechanical properties.

Case Study :

  • Research conducted on polymer composites incorporating this compound revealed improved tensile strength and thermal resistance compared to traditional materials. The study demonstrated that incorporating the compound into polyvinyl chloride (PVC) matrices resulted in a 25% increase in tensile strength .

Neuroprotective Effects

Emerging research indicates that this compound may exhibit neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Research Findings :

  • A study investigating the neuroprotective properties of this compound found that it could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests potential therapeutic applications for conditions such as Alzheimer's disease and Parkinson's disease .

Mechanism of Action

The mechanism of action of N’-(2,3-dichlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazides with variable benzoyl substituents. Below is a systematic comparison with structurally analogous compounds:

Structural Analogues and Substituent Effects

Compound Name Substituent on Benzoyl Group Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
N'-(2,3-Dichlorobenzoyl)-... (Target Compound) 2,3-dichloro C₁₆H₁₁Cl₂N₃O₂S 380.25 478062-69-0 High halogen content; potential for enhanced electrophilic reactivity
N'-(3-Chlorobenzoyl)-... 3-chloro C₁₆H₁₂ClN₃O₂S 345.81 Not explicitly listed Reduced steric hindrance; single chlorine may lower binding specificity
N'-Benzoyl-... Unsubstituted C₁₇H₁₄N₃O₂S 340.38 672925-17-6 Baseline structure; used to assess halogen impact on activity
N'-(4-Methylbenzoyl)-... 4-methyl C₁₇H₁₅N₃O₂S 325.38 672925-24-5 Methyl group increases lipophilicity; may improve membrane permeability
N'-[3-(Trifluoromethyl)benzoyl]-... 3-CF₃ C₁₇H₁₂F₃N₃O₂S 379.36 478062-76-9 Strong electron-withdrawing group; enhances metabolic stability

Physicochemical Properties

  • Halogenated Derivatives: The 2,3-dichloro substitution in the target compound increases molecular weight and polar surface area compared to non-halogenated analogues. This may enhance interactions with hydrophobic binding pockets in biological targets .
  • Methyl-Substituted Analogue : The 4-methylbenzoyl derivative (CAS: 672925-24-5) has a lower molecular weight (325.38 g/mol) and higher flexibility, which could favor entropic gains in binding .

Biological Activity

N'-(2,3-Dichlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide is a synthetic compound with a complex structure that incorporates various functional groups, making it a subject of interest in medicinal chemistry. Its molecular formula is C16_{16}H11_{11}Cl2_2N3_3O2_2S, and it has been studied for its potential biological activities, particularly in the context of anti-cancer and anti-inflammatory properties.

Chemical Structure

The compound features:

  • Dichlorobenzoyl group : Enhances lipophilicity and may contribute to biological activity.
  • Pyrrole moiety : Known for its role in biological systems and potential pharmacological effects.
  • Thiophene ring : Often associated with anti-cancer properties.

Antitumor Activity

Research has indicated that derivatives of thiophene and pyrrole exhibit significant antitumor activity. Studies focusing on similar compounds suggest that this compound may inhibit tumor cell proliferation by targeting specific signaling pathways, such as the PI3K/AKT/mTOR pathway, which is crucial for cancer cell survival and growth .

Case Study Example :
In vitro studies using cancer cell lines have shown that compounds with similar structural motifs can lead to reduced cell viability and increased apoptosis. For instance, a related compound demonstrated a 70% reduction in cell proliferation in breast cancer models at a concentration of 10 µM .

Anti-inflammatory Properties

Thiophene derivatives have also been investigated for their anti-inflammatory effects. The presence of the pyrrole ring may enhance the compound's ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Research Findings :
A study evaluating the anti-inflammatory potential of related compounds found that they significantly reduced TNF-alpha production in macrophages, indicating a possible mechanism for this compound’s action against inflammation .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary data suggest moderate solubility in organic solvents, which could affect its bioavailability. Toxicological evaluations indicate that while the compound exhibits some irritant properties, further studies are necessary to establish a comprehensive safety profile .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of tumor cell proliferation ,
Anti-inflammatoryReduction of TNF-alpha production
ToxicityMild irritant effects ,

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